molecular formula C22H19N3O4 B4724297 N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenoxy)acetamide

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenoxy)acetamide

Cat. No. B4724297
M. Wt: 389.4 g/mol
InChI Key: WBGGUINUOFVBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2-(4-nitrophenoxy)acetamide, commonly known as EN-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. EN-7 belongs to the class of carbazole-based compounds, which have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of EN-7 is not fully understood; however, several studies have suggested that EN-7 exerts its biological effects through the modulation of various signaling pathways. EN-7 has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylases, which play a critical role in cancer cell growth and proliferation. EN-7 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, EN-7 has been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
EN-7 has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. EN-7 has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. EN-7 has also been shown to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of transcription factors. Moreover, EN-7 has been found to enhance the activity of immune cells, including natural killer cells and T cells, by modulating the expression of certain surface receptors.

Advantages and Limitations for Lab Experiments

EN-7 has several advantages for lab experiments, including its high potency and selectivity against cancer cells. EN-7 has also been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, EN-7 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, EN-7 has not been extensively studied in vivo, and its safety and efficacy in animal models and humans remain to be determined.

Future Directions

EN-7 has several potential future directions for scientific research, including the development of novel cancer therapies, the investigation of its anti-inflammatory and immune-modulating properties, and the exploration of its pharmacokinetics and toxicity in animal models and humans. Moreover, EN-7 can be used as a lead compound for the development of new carbazole-based compounds with improved potency and selectivity against cancer cells.

Scientific Research Applications

EN-7 has been studied for its potential application in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. EN-7 has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. EN-7 has also been investigated for its anti-inflammatory and anti-microbial properties. Moreover, EN-7 has been found to modulate the immune system, making it a potential candidate for the treatment of immune-related disorders.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)23-22(26)14-29-17-10-8-16(9-11-17)25(27)28/h3-13H,2,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGUINUOFVBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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